pateamine A

antiviral research influenza A virus eIF4A inhibition

Pateamine A (PatA) is an irreversible, gain-of-function eIF4A inhibitor that clamps eIF4A onto mRNA, distinct from reversible rocaglates and hippuristanol. With an EC50 of 0.5 nM against influenza A virus—6-fold more potent than silvestrol (EC50 3 nM)—PatA enables pulse-treatment washout protocols due to durable target engagement. Unlike rocaglates, PatA does not require polypurine tracts for mRNA clamping, making it essential for GNG motif-dependent translation studies. For oncology, DMDA-PatA achieves tumor regression in melanoma xenografts. For cachexia research, use PatA alongside hippuristanol to dissect gain-of-function vs. loss-of-function eIF4A pathways.

Molecular Formula C31H45N3O4S
Molecular Weight 555.8 g/mol
CAS No. 139220-18-1
Cat. No. B1678558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepateamine A
CAS139220-18-1
SynonymsPateamine A;  (-)-Pateamine;  (-)-Pateamine A;  Pateamine; 
Molecular FormulaC31H45N3O4S
Molecular Weight555.8 g/mol
Structural Identifiers
SMILESCC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N
InChIInChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1
InChIKeyDSPNTLCJTJBXTD-DUVSFDJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pateamine A (CAS 139220-18-1): Marine Macrolide eIF4A Inhibitor with mRNA-Selective Translation Repression for Anticancer and Antiviral Research Procurement


Pateamine A (PatA) is a marine macrodiolide isolated from the sponge Mycale hentscheli, belonging to the class of natural product eukaryotic initiation factor 4A (eIF4A) inhibitors that also includes rocaglates (e.g., silvestrol) and hippuristanol [1]. Unlike conventional translation inhibitors, PatA acts through a gain-of-function mechanism by clamping eIF4A onto RNA substrates, which sequesters eIF4A from the translation initiation complex and sterically hinders ribosomal scanning [2]. PatA demonstrates preclinical efficacy across multiple cancer xenograft models and exhibits antiviral activity against influenza A virus [3].

Why Pateamine A Cannot Be Substituted by Silvestrol, Hippuristanol, or Other eIF4A Inhibitors in Experimental Workflows


Despite sharing eIF4A as a common molecular target, PatA, silvestrol (rocaglate class), and hippuristanol exhibit fundamentally divergent mechanisms of action, binding modalities, and pharmacological profiles that preclude generic interchange in experimental settings [1]. PatA functions as a gain-of-function chemical inducer of dimerization that stabilizes the eIF4A-mRNA complex, whereas hippuristanol acts as a loss-of-function inhibitor that blocks eIF4A RNA-binding activity [2]. Rocaglates and pateamines, while both gain-of-function clamps, differ in their RNA sequence preferences: rocaglates require polypurine tracts for efficient clamping, whereas pateamines do not [3]. These mechanistic distinctions translate to measurable differences in antiviral potency, reversibility of effect, mRNA selectivity, and in vivo anticancer activity profiles that mandate compound-specific selection criteria.

Pateamine A Product-Specific Evidence: Quantified Differentiation Against Silvestrol, Hippuristanol, and Rocaglates


Pateamine A vs. Silvestrol: 6-Fold Superior Antiviral Potency in Influenza A Virus Replication Assay

In a direct head-to-head comparison using influenza A virus (IAV)-infected A549 cells, Pateamine A (PatA) demonstrated approximately 6-fold greater antiviral potency than silvestrol, with an EC50 of 0.5 nM compared to 3 nM for silvestrol [1]. Furthermore, PatA sustained long-term blockade of IAV replication following drug withdrawal due to its irreversible eIF4A binding, whereas silvestrol's antiviral effects were fully reversible with rapid stress granule dissolution and resumption of viral protein synthesis upon washout [1]. PatA inhibited IAV replication at concentrations that exhibited minimal cytotoxicity, while silvestrol's antiviral effects were invariably associated with cytotoxicity in this system [1].

antiviral research influenza A virus eIF4A inhibition stress granule

Pateamine A (DMDA-PatA) Exhibits Unique mRNA Selectivity Profile Not Shared by Hippuristanol or Rocaglates

Through systematic ribosome profiling comparing multiple eIF4A inhibitors including pateamine A (as DMDA-PatA), hippuristanol, and rocaglates, DMDA-PatA demonstrated a unique mRNA selectivity signature in translation repression that was not observed with other eIF4A inhibitors [1]. DMDA-PatA selectively represses translation by clamping eIF4A onto GNG motifs in an ATP-independent manner, whereas rocaglates require polypurine tracts for efficient RNA clamping and hippuristanol functions through a distinct loss-of-function mechanism that blocks RNA binding entirely [1]. This sequence-selective anchoring mechanism represents a qualitative differentiation, not merely a potency difference, in the translational repression profile of pateamines versus all other eIF4A inhibitor classes [1].

translation regulation ribosome profiling mRNA selectivity eIF4A clamping

DMDA-PatA (Pateamine A Analog) Demonstrates Tumor Regression in Melanoma Xenograft Models at Tolerated Doses

The synthetic pateamine A analog des-methyl, des-amino pateamine A (DMDA-PatA) demonstrated significant tumor regression in two human melanoma xenograft models in nude mice: LOX (amelanotic melanoma) and MDA-MB-435 models [1]. DMDA-PatA showed potent antiproliferative activity across a wide variety of human cancer cell lines and achieved significant tumor regression at doses that were tolerated by the animals [1]. While direct in vivo comparison data for PatA versus other eIF4A inhibitors in the same study are not available, silvestrol, CR-1-31-B, Pateamine A, and Hippuristanol are all categorized at the same preclinical development stage with reported excellent efficacy in multiple cancer xenograft models as a class [2]. The tumor regression observed with DMDA-PatA distinguishes it from compounds that only achieve growth inhibition or stasis.

oncology melanoma xenograft in vivo efficacy

Pateamine A Prevents Cytokine-Induced Muscle Wasting with Functional Parallelism to Hippuristanol but Distinct Mechanism

Pateamine A (PatA) prevents muscle wasting by modulating the translation of inducible nitric oxide synthase (iNOS) mRNA and inhibiting the STAT3 pathway in cytokine-induced cachexia models [1]. In a study directly comparing PatA and hippuristanol, both compounds inhibited the iNOS/NO pathway and prevented cytokine-induced muscle wasting, with hippuristanol additionally perturbing STAT3 pathway activation and suppressing IL-6 expression [1]. The decreased STAT3 activation resulted from reduced STAT3 protein translation without changes in STAT3 mRNA levels, an effect reproduced with PatA treatment [1]. This study demonstrates that two structurally distinct eIF4A inhibitors (PatA: gain-of-function clamp; hippuristanol: loss-of-function RNA-binding blocker) converge on similar downstream functional outcomes—prevention of muscle wasting—despite divergent molecular mechanisms [1].

cachexia muscle wasting STAT3 pathway iNOS regulation

Pateamine A Binds eIF4A Irreversibly vs. Silvestrol Reversible Binding: Translational and Antiviral Durability Advantage

In direct comparative studies of eIF4A inhibitor target engagement, Pateamine A (PatA) irreversibly binds to eIF4A, sustaining long-term translation inhibition and blockade of influenza A virus replication following drug withdrawal, whereas silvestrol's binding is fully reversible with rapid stress granule dissolution and resumption of viral protein synthesis upon washout [1]. Treatment of IAV-infected cells with PatA resulted in sustained stress granule persistence and failure to replicate the viral genome even after compound removal, while silvestrol-treated cells rapidly lost stress granules and resumed viral replication post-washout [1]. This irreversible binding property is unique to PatA among the major eIF4A inhibitor classes and translates to durable pharmacological effects that persist beyond compound exposure.

target engagement irreversible inhibition drug washout stress granule persistence

Pateamines Exhibit Less Restrictive RNA Binding Mode Compared to Rocaglates: Reduced Dependence on Polypurine Tracts

Comparative biochemical analysis reveals that pateamines exhibit a less restrictive binding mode to the eIF4A-RNA complex compared with rocaglates, in terms of interaction with specific amino acids [1]. Most notably, pateamines do not depend on the presence of a polypurine tract in the RNA substrate for efficient RNA clamping, whereas rocaglates require polypurine sequences for optimal clamping activity [1]. This biochemical distinction translates to a broader RNA substrate range for pateamines and may explain differences in mRNA selectivity profiles observed in cellular translation repression assays. Additionally, due to these differences in binding modes, the potential off-target profiles of pateamines versus rocaglates may differ, though comprehensive off-target profiling remains to be completed [1].

RNA binding eIF4A clamping sequence dependence biochemical mechanism

Pateamine A Procurement Scenarios: Evidence-Backed Research Applications Where PatA Outperforms Alternative eIF4A Inhibitors


Antiviral Research Requiring Irreversible Target Engagement and Sustained Post-Washout Efficacy

For influenza A virus or other viral replication studies requiring durable translation inhibition that persists beyond compound exposure, Pateamine A (PatA) is the eIF4A inhibitor of choice due to its irreversible eIF4A binding and 6-fold greater antiviral potency (EC50 0.5 nM) compared to silvestrol (EC50 3 nM) [1]. The sustained blockade of viral replication following PatA washout enables pulse-treatment experimental designs and washout-resistance profiling that cannot be performed with the fully reversible silvestrol, making PatA uniquely suited for antiviral mechanism-of-action studies requiring durable target engagement [1].

mRNA-Selective Translation Control Studies Requiring GNG Motif-Dependent Repression

Researchers investigating sequence-selective translational regulation should procure Pateamine A (or DMDA-PatA) specifically, as ribosome profiling has demonstrated that among multiple eIF4A inhibitors including hippuristanol and rocaglates, only pateamines exhibit unique mRNA selectivity for translation repression via GNG motif clamping [2]. This sequence-selective anchoring mechanism is ATP-independent and qualitatively distinct from the mechanisms of hippuristanol (non-selective inhibition) and rocaglates (polypurine tract-dependent clamping), making PatA irreplaceable for experiments designed to interrogate GNG motif-dependent translational control or to identify mRNAs susceptible to eIF4A clamping-mediated repression [2].

In Vivo Melanoma Xenograft Studies Requiring Tumor Regression Rather Than Growth Inhibition

For preclinical oncology studies in melanoma models, DMDA-PatA (des-methyl, des-amino pateamine A) provides validated in vivo efficacy with demonstrated tumor regression in both LOX and MDA-MB-435 human melanoma xenograft models at tolerated doses [3]. The achievement of significant tumor regression—actual shrinkage from baseline—rather than mere growth inhibition distinguishes DMDA-PatA from compounds that only achieve cytostasis, supporting its selection for efficacy studies where tumor regression is the desired endpoint and translational relevance is a priority [3].

Cachexia and Muscle Wasting Research Requiring Mechanistic Dissection of eIF4A Gain-of-Function vs. Loss-of-Function Effects

For muscle wasting and cachexia research, Pateamine A (PatA) and hippuristanol serve as complementary tool compounds that converge on functional prevention of cytokine-induced muscle wasting despite distinct eIF4A modulation mechanisms [4]. PatA (gain-of-function eIF4A clamp) prevents wasting via iNOS mRNA translation modulation and STAT3 inhibition, while hippuristanol (loss-of-function RNA-binding blocker) produces similar functional outcomes through a distinct molecular pathway [4]. Researchers should procure both compounds for parallel studies to mechanistically dissect how different modes of eIF4A perturbation affect muscle preservation pathways and to distinguish eIF4A-specific effects from compound-specific off-target activities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for pateamine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.